![molecular formula C15H17NO5 B11724242 (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound featuring a cyclohexane ring substituted with a carboxylic acid group and a 3-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the carboxylic acid group.
Introduction of the 3-nitrophenyl group: This step involves the nitration of a phenyl ring followed by its attachment to the cyclohexane ring through a suitable linker.
Oxidation and final functionalization: The final steps involve oxidation reactions to introduce the oxoethyl group and ensure the correct stereochemistry at the 1S,2R positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxylic acid and nitro group functionalities.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as anti-inflammatory or antimicrobial agents, due to the presence of the nitro group which can be bioactive.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-(3-nitrophenyl)cyclohexane-1-carboxylic acid: Lacks the oxoethyl group but has similar structural features.
2-(3-nitrophenyl)acetic acid: Contains a similar nitrophenyl group but with a simpler acetic acid backbone.
3-nitrobenzoic acid: A simpler aromatic compound with a nitro group and a carboxylic acid group.
Uniqueness
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a nitrophenyl group, and an oxoethyl group. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C15H17NO5 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m1/s1 |
Clave InChI |
MAUMNNKUSFXYAU-MFKMUULPSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-hydroxy-2-{3-[(N'-hydroxycarbamimidoyl)methyl]phenyl}ethanimidamide](/img/structure/B11724161.png)
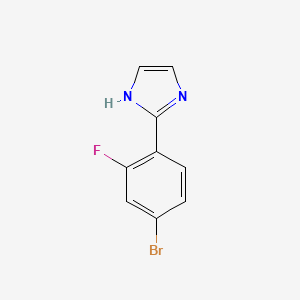
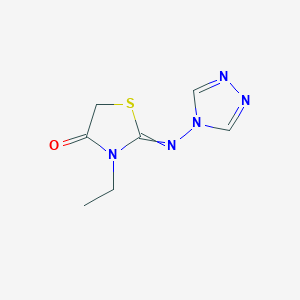

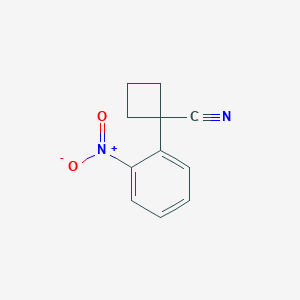
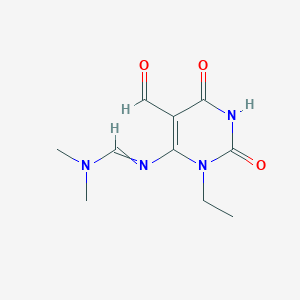
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
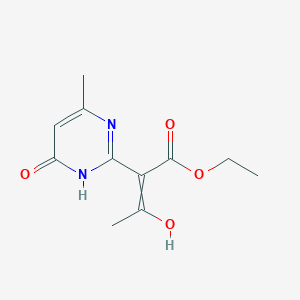
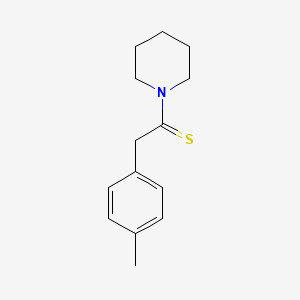
![1-[(4-Methyl-1,3-thiazol-2-yl)acetyl]piperazine hydrochloride](/img/structure/B11724232.png)
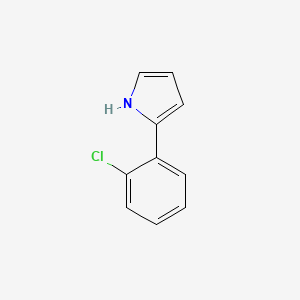

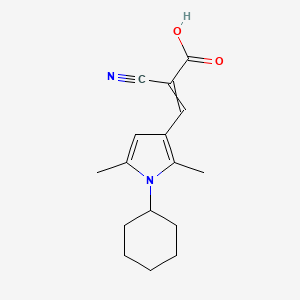
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
